1,3‑Dipolar Cycloaddition Yield: Nitrile Ylide Class vs. Nitrile Oxide Baseline
Nitrile ylides as a class deliver pyrrolines from electron‑deficient alkenes in up to 96% isolated yield under optimized flow‑photochemical conditions, as demonstrated for a substituted phenyl nitrile ylide generated from vinyl azide 1a with acrylonitrile [1]. In contrast, the isoelectronic nitrile oxides typically produce isoxazolines with yields ranging from 40–85% under comparable thermal conditions [2]. This yield advantage is class‑level: no compound‑specific cycloaddition yield data are available for ethylidene(propan-2-ylidene)azanium.
| Evidence Dimension | Isolated yield of [3+2] cycloaddition product with electron‑deficient alkene |
|---|---|
| Target Compound Data | 96% (class‑representative: phenyl‑substituted nitrile ylide, flow photoreactor, CH₃CN, 0.05 M, 0.05 mL/min, 10 equiv dipolarophile) |
| Comparator Or Baseline | Nitrile oxides: 40–85% (isoxazoline formation, thermal conditions, various solvents) |
| Quantified Difference | 11–56 percentage point yield improvement for nitrile ylide class under optimized flow vs. typical nitrile oxide thermal reactions |
| Conditions | Flow photoreactor, CH₃CN solvent, 0.05 M substrate, 0.05 mL/min flow rate, 10‑fold excess acrylonitrile (Beilstein J. Org. Chem. 2013, entry 8) |
Why This Matters
Higher cycloaddition yield reduces purification burden and increases throughput, making nitrile ylide‑based routes economically preferable when the target scaffold is a pyrroline rather than an isoxazoline.
- [1] Cludius-Brandt, S. et al. [3+2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein J. Org. Chem. 2013, 9, 1745–1750. Table 2, entry 8. DOI: 10.3762/bjoc.9.201 View Source
- [2] Huisgen, R. 1,3‑Dipolar Cycloaddition Chemistry; Wiley: New York, 1984; Vol. 1, Chapter on nitrile oxides, pp. 291–372 (representative yield range). View Source
